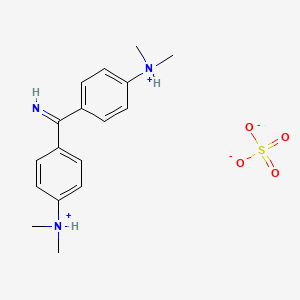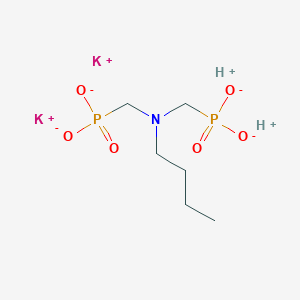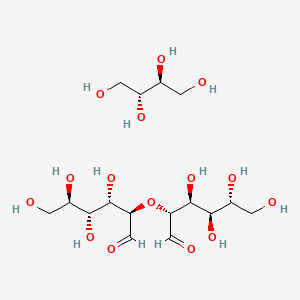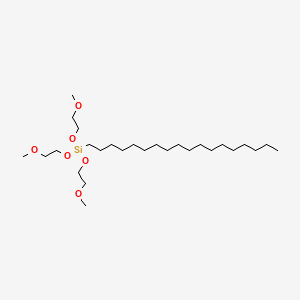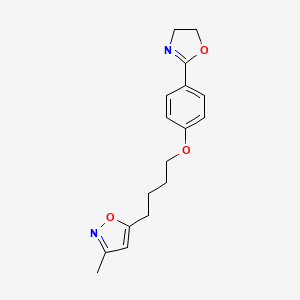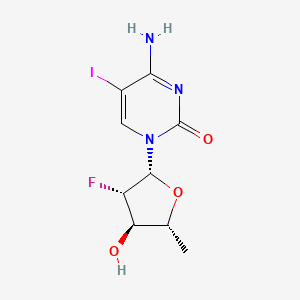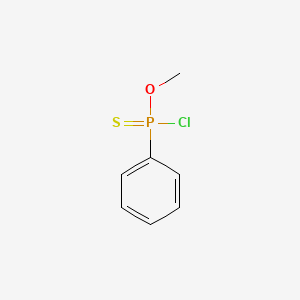
O-methyl phenylphosphonochloridothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl phenylphosphonochloridothioate: is an organophosphorus compound with the molecular formula C7H8ClOPS and a molecular weight of 206.63 g/mol . It is known for its role as an intermediate in the synthesis of various organophosphorus pesticides. The compound is characterized by its chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-methyl phenylphosphonochloridothioate can be synthesized through the reaction of phenylphosphonochloridothioic acid with methanol under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: O-methyl phenylphosphonochloridothioate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation typically yields phosphonic acids or their derivatives.
Applications De Recherche Scientifique
O-methyl phenylphosphonochloridothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Studied for its potential effects on endocrine disruption.
Medicine: Investigated for its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-methyl phenylphosphonochloridothioate involves its interaction with biological molecules, leading to the inhibition of specific enzymes. The compound targets molecular pathways involved in enzyme inhibition , particularly those related to acetylcholinesterase . This inhibition disrupts normal cellular functions, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Phenylphosphonochloridothioic Acid: A precursor in the synthesis of O-methyl phenylphosphonochloridothioate.
Leptophos: An organophosphorus pesticide synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various organophosphorus compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
20147-96-0 |
|---|---|
Formule moléculaire |
C7H8ClOPS |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClOPS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
DZPVWEMBFWDXOW-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


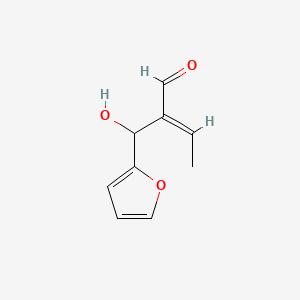
![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
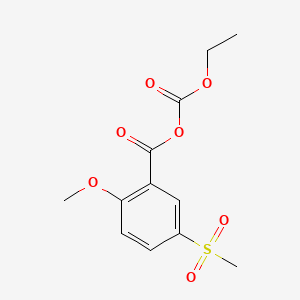
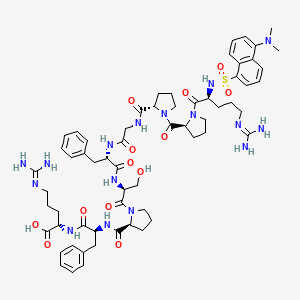
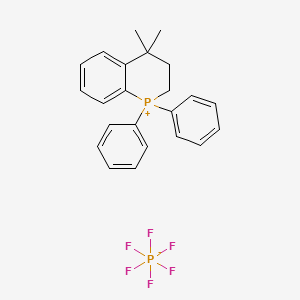
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
